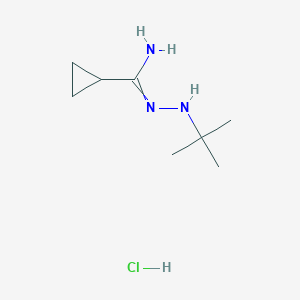
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes an acetamido group, a cyano group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyano-2,6-dimethylbenzaldehyde with acetamide under acidic conditions to form the corresponding imine. This imine is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)butanoic acid: Similar structure with an additional carbon in the side chain.
Uniqueness
2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-8-4-11(7-15)5-9(2)12(8)6-13(14(18)19)16-10(3)17/h4-6H,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
ISWRFLQJXIUXDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-2-(5-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B14106933.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106939.png)

![N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B14106962.png)
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106965.png)

![2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14106972.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106979.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106999.png)
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107005.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107018.png)
![N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107027.png)
